1-((((2-Methoxypyridin-4-yl)methyl)amino)methyl)cyclopentan-1-ol
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Overview
Description
1-((((2-Methoxypyridin-4-yl)methyl)amino)methyl)cyclopentan-1-ol is a complex organic compound that features a cyclopentanol core with a methoxypyridinylmethylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((((2-Methoxypyridin-4-yl)methyl)amino)methyl)cyclopentan-1-ol typically involves multiple stepsThe reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
1-((((2-Methoxypyridin-4-yl)methyl)amino)methyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the methoxy group or to convert the pyridine ring into a piperidine ring.
Substitution: The methoxypyridine moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction could produce cyclopentylamines .
Scientific Research Applications
1-((((2-Methoxypyridin-4-yl)methyl)amino)methyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 1-((((2-Methoxypyridin-4-yl)methyl)amino)methyl)cyclopentan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-(Anilinomethyl)phenol
Uniqueness
1-((((2-Methoxypyridin-4-yl)methyl)amino)methyl)cyclopentan-1-ol is unique due to its specific structural features, such as the combination of a cyclopentanol core with a methoxypyridinylmethylamino substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C13H20N2O2 |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1-[[(2-methoxypyridin-4-yl)methylamino]methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C13H20N2O2/c1-17-12-8-11(4-7-15-12)9-14-10-13(16)5-2-3-6-13/h4,7-8,14,16H,2-3,5-6,9-10H2,1H3 |
InChI Key |
VNTZJHOMMSZYHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1)CNCC2(CCCC2)O |
Origin of Product |
United States |
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